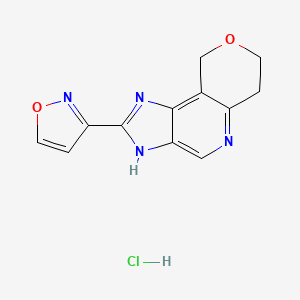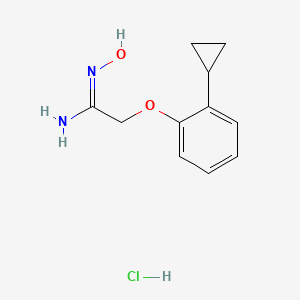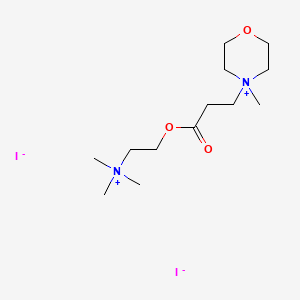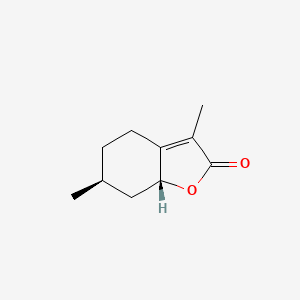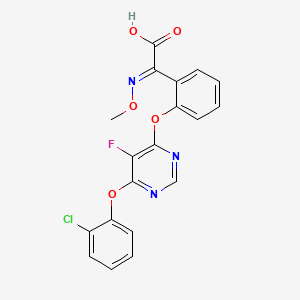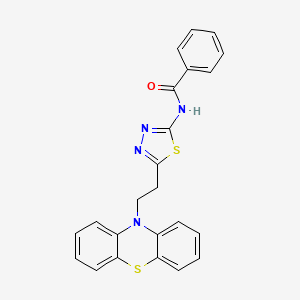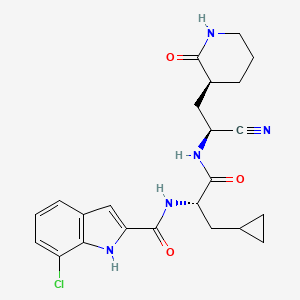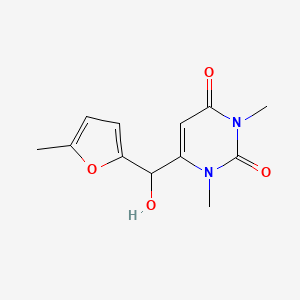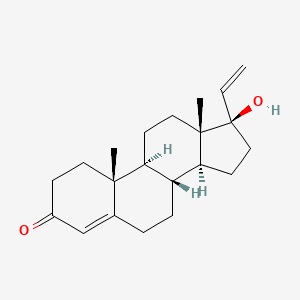
Lorcaserin metabolite M5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lorcaserin metabolite M5, also known as N-carbamoyl glucuronide lorcaserin, is a major metabolite of lorcaserin, a selective serotonin 2C receptor agonist. Lorcaserin is primarily used for weight management in obese and overweight patients. The metabolite M5 is predominantly excreted in urine and plays a significant role in the pharmacokinetics of lorcaserin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lorcaserin involves multiple steps, including the formation of its major metabolites. The preparation of lorcaserin metabolite M5 typically involves the glucuronidation of lorcaserin. This process is catalyzed by enzymes in the liver, where lorcaserin undergoes conjugation with glucuronic acid to form N-carbamoyl glucuronide lorcaserin .
Industrial Production Methods: Industrial production of lorcaserin and its metabolites, including M5, involves large-scale chemical synthesis followed by purification processes. The production methods are designed to ensure high yield and purity of the final product. The specific industrial methods for the synthesis of this compound are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: Lorcaserin metabolite M5 primarily undergoes conjugation reactions. The major reaction involved in its formation is glucuronidation, where lorcaserin is conjugated with glucuronic acid. This reaction is facilitated by the enzyme UDP-glucuronosyltransferase .
Common Reagents and Conditions: The glucuronidation reaction requires the presence of glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction typically occurs under physiological conditions in the liver .
Major Products Formed: The major product formed from the glucuronidation of lorcaserin is N-carbamoyl glucuronide lorcaserin (M5). This metabolite is then excreted in the urine .
Scientific Research Applications
Lorcaserin metabolite M5 has several scientific research applications, particularly in the fields of pharmacology and toxicology. Researchers study this metabolite to understand the pharmacokinetics and metabolism of lorcaserin. Additionally, the safety and efficacy of lorcaserin are evaluated by analyzing its metabolites, including M5 .
In the field of medicine, lorcaserin and its metabolites are investigated for their potential therapeutic effects beyond weight management. Studies have explored their use in treating conditions such as anxiety, depression, and substance abuse disorders .
Mechanism of Action
The exact mechanism of action of lorcaserin metabolite M5 is not fully understood. it is believed that the metabolite itself does not have significant pharmacological activity. Instead, the parent compound, lorcaserin, exerts its effects by selectively activating serotonin 2C receptors in the hypothalamus. This activation leads to increased release of alpha-melanocortin stimulating hormone, which acts on melanocortin-4 receptors to promote satiety and reduce food intake .
Comparison with Similar Compounds
Lorcaserin metabolite M5 can be compared with other metabolites of lorcaserin, such as lorcaserin sulfamate (M1). While M5 is the major metabolite excreted in urine, M1 is the major circulating metabolite in the plasma . Both metabolites are products of different metabolic pathways and have distinct roles in the pharmacokinetics of lorcaserin.
Similar compounds to lorcaserin include other serotonin receptor agonists used for weight management, such as fenfluramine and dexfenfluramine. lorcaserin is unique in its selectivity for serotonin 2C receptors, which reduces the risk of adverse effects associated with non-selective serotonin receptor agonists .
Properties
CAS No. |
1361544-50-4 |
|---|---|
Molecular Formula |
C18H22ClNO8 |
Molecular Weight |
415.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H22ClNO8/c1-8-7-20(5-4-9-2-3-10(19)6-11(8)9)18(26)28-17-14(23)12(21)13(22)15(27-17)16(24)25/h2-3,6,8,12-15,17,21-23H,4-5,7H2,1H3,(H,24,25)/t8-,12-,13-,14+,15-,17-/m0/s1 |
InChI Key |
CAMRSOMZGDLNDE-GRXAUKGYSA-N |
Isomeric SMILES |
C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CC1CN(CCC2=C1C=C(C=C2)Cl)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




